Methyl 5-bromo-4-methoxy-2-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 5-bromo-4-methoxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIBWADMXRCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661007 | |
| Record name | Methyl 5-bromo-4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-94-4 | |
| Record name | Methyl 5-bromo-4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS No. 1131587-94-4) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H11BrO3
- Molecular Weight : Approximately 273.1 g/mol
- Functional Groups : Bromine atom, methoxy group, and methyl group attached to a benzoate structure.
These structural characteristics contribute to its unique chemical properties, influencing its interactions with biological systems.
Anticancer Properties
Recent studies have highlighted the potential of this compound as a photosensitizer in photodynamic therapy (PDT). When activated by light, the compound exhibits cytotoxic effects on cancer cells. This mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells.
A notable study demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent in oncology. The specific pathways involved include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Bromination : Introduction of the bromine atom using brominating agents.
- Esterification : Reaction between benzoic acid derivatives and methanol in the presence of acid catalysts.
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 5-bromo-4-hydroxy-3-methylbenzoate | C10H11BrO3 | Antimicrobial and anticancer properties |
| Methyl 5-bromo-2-methoxybenzoate | C10H11BrO3 | Antifungal activity |
| Methyl 4-methoxybenzoate | C9H10O3 | Moderate antibacterial effects |
This table illustrates that while there are similarities in structure, variations in substituents lead to differences in biological activity.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with drug concentration.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
